Cuspidiol

Description

Structure

3D Structure

Properties

IUPAC Name |

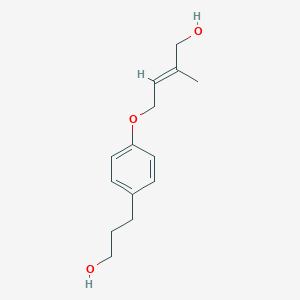

(E)-4-[4-(3-hydroxypropyl)phenoxy]-2-methylbut-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-12(11-16)8-10-17-14-6-4-13(5-7-14)3-2-9-15/h4-8,15-16H,2-3,9-11H2,1H3/b12-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAXDMZRXKOERED-XYOKQWHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=CC=C(C=C1)CCCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\COC1=CC=C(C=C1)CCCO)/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mechanism of Action of Resveratrol from Polygonum cuspidatum: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Resveratrol (3,5,4'-trihydroxy-trans-stilbene), a natural polyphenol, is a compound of significant interest in the pharmaceutical and nutraceutical industries due to its wide array of biological activities. Polygonum cuspidatum, commonly known as Japanese knotweed, stands out as one of the most abundant natural sources of this potent phytochemical.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic effects of resveratrol. It details the compound's interaction with key cellular signaling pathways, presents quantitative data from relevant studies, outlines common experimental protocols, and provides visual representations of the core pathways to facilitate a comprehensive understanding for research and development professionals.

Extraction and Purification from Polygonum cuspidatum

The isolation of resveratrol from Polygonum cuspidatum is a critical first step for its study and application. The process typically involves solvent extraction using ethanol or methanol to draw resveratrol from the dried and ground plant roots.[3] Advanced methods like supercritical fluid extraction (SFE) using CO2 are also employed.[3] Subsequent purification and concentration are achieved through techniques such as liquid-liquid extraction, macroporous resin and polyamide column chromatography, and recrystallization to yield a high-purity final product.[3][4][5][6][7] To improve the yield, acid hydrolysis is often used to convert polydatin (a resveratrol glucoside also present in the plant) into resveratrol.[5]

Core Mechanisms of Action

Resveratrol's pleiotropic effects stem from its ability to modulate multiple molecular targets and signaling pathways. Its primary mechanisms include potent antioxidant and anti-inflammatory actions, activation of sirtuins, and modulation of pathways involved in cardiovascular health and cancer.

Sirtuin 1 (SIRT1) Activation

One of the most extensively studied mechanisms of resveratrol is its activation of Sirtuin 1 (SIRT1), a NAD+-dependent protein deacetylase crucial for regulating cellular metabolism, stress responses, and longevity.[8][9][10] Resveratrol's activation of SIRT1 can occur through two distinct routes:

-

Direct Allosteric Activation: Resveratrol can bind directly to the SIRT1 enzyme, inducing a conformational change that enhances its affinity for acetylated substrates.[11][12]

-

Indirect Activation via AMPK: Resveratrol can activate AMP-activated protein kinase (AMPK), which in turn increases cellular NAD+ levels.[12] The elevated NAD+/NADH ratio subsequently enhances the activity of SIRT1, as NAD+ is a required co-substrate.[12]

Activated SIRT1 proceeds to deacetylate numerous target proteins, including PGC-1α and FOXO transcription factors, thereby influencing mitochondrial biogenesis, glucose metabolism, and cellular stress resistance.[12]

References

- 1. mdpi.com [mdpi.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. How Is Polygonum Cuspidatum 98% Resveratrol Natural Powder Extracted? - Avans [avansnutri.com]

- 4. researchgate.net [researchgate.net]

- 5. A simple method for the isolation and purification of resveratrol from Polygonum cuspidatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. hydralongevity.com [hydralongevity.com]

- 9. A molecular mechanism for direct sirtuin activation by resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Mechanism of human SIRT1 activation by resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to Polygonum cuspidatum Extract for Neuroprotection Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polygonum cuspidatum, commonly known as Japanese knotweed, is a perennial herb with a long history of use in Traditional Chinese Medicine for treating a variety of ailments, including inflammation, infections, and cardiovascular diseases.[1] Its rhizome is a rich source of bioactive compounds, most notably stilbenoids like resveratrol and its glucoside, polydatin, as well as anthraquinones such as emodin.[2][3] In recent years, scientific inquiry has increasingly focused on the neuroprotective potential of Polygonum cuspidatum extract, driven by the pleiotropic effects of its constituent molecules. These compounds have been shown to combat the complex, multifactorial pathologies underlying neurodegenerative diseases and acute brain injury.[1][4]

This technical guide provides an in-depth overview of the core scientific findings related to the neuroprotective effects of Polygonum cuspidatum extract. It is intended to serve as a resource for researchers and drug development professionals by consolidating key quantitative data, detailing experimental protocols, and visualizing the complex biological pathways involved.

Core Bioactive Compounds and Their Concentrations

The neuroprotective efficacy of Polygonum cuspidatum extract is largely attributed to a synergistic interplay of its bioactive constituents. Stilbenes and anthraquinones are considered the key compound groups for these effects.[4][5] The concentrations of these compounds can vary significantly based on the plant's habitat and the extraction methods employed.[6][7]

| Compound Category | Bioactive Compound | Typical Concentration Range in Dried Rhizome | Reference |

| Stilbenoids | Resveratrol | 0.18% - 1.99% (1.81 - 19.98 mg/g) | [6][8] |

| Polydatin (Piceid) | 0.37% - 2.78% (3.70 - 27.76 mg/g) | [6][7] | |

| Anthraquinones | Emodin | ~0.50% (4.96 mg/g) | [8] |

| Flavonoids | Quercetin | Present, but concentration varies | [2][9] |

| Luteolin | Present, but concentration varies | [9] | |

| Other Phenols | (-)-epicatechin | Present, but concentration varies | [2] |

| Procyanidin B2 | Present, but concentration varies | [2] |

Mechanisms of Neuroprotection

The neuroprotective activity of Polygonum cuspidatum extract is multifaceted, targeting several key pathological processes in neurological disorders, including oxidative stress, neuroinflammation, and apoptosis.

Antioxidant and Cytoprotective Effects

Oxidative stress is a primary driver of neuronal damage in both acute injuries like stroke and chronic neurodegenerative diseases.[10] Components of the extract, particularly resveratrol and polydatin, exert potent antioxidant effects through direct radical scavenging and, more significantly, by upregulating the body's endogenous antioxidant defense systems.[11][12]

A central mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[10][11] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. In the presence of oxidative stress or activators like resveratrol, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidases (GPx).[1][12][13] This cascade enhances cellular resilience against oxidative damage.

dot

References

- 1. A Review of the Pharmacological Effects of the Dried Root of Polygonum cuspidatum (Hu Zhang) and Its Constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances for pharmacological activities of Polygonum cuspidatum - A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Key compound groups for the neuroprotective effect of roots of Polygonum cuspidatum on transient middle cerebral artery occlusion in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Determination of Resveratrol and Polydatin in Polygonum cuspidatum from Different Habitats [yydbzz.com]

- 7. [Contents comparison of resveratrol and polydatin in the wild Polygonum cuspidatum plant and its tissue cultures] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Exploring the mechanism of Polygonum Cuspidatum in the treatment of ischemic stroke by network pharmacology analysis and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Polydatin Attenuates Neuronal Loss via Reducing Neuroinflammation and Oxidative Stress in Rat MCAO Models [frontiersin.org]

- 11. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

The Antioxidant Armamentarium of Polygonum cuspidatum: A Technical Guide to its Bioactive Constituents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polygonum cuspidatum, commonly known as Japanese knotweed, is a perennial plant that has been a staple in traditional Chinese medicine for centuries. Its rhizome is a rich reservoir of bioactive compounds, which are increasingly being investigated for their therapeutic potential in a wide range of applications. Central to their acclaimed medicinal properties is the potent antioxidant activity of its primary constituents. This technical guide provides an in-depth exploration of the antioxidant properties of the key bioactive molecules found in Polygonum cuspidatum, with a focus on stilbenes and anthraquinones. We will delve into their mechanisms of action, present quantitative antioxidant data, detail the experimental protocols used to assess their efficacy, and visualize the intricate signaling pathways they modulate.

Core Bioactive Constituents and Their Antioxidant Prowess

The primary antioxidant activity of Polygonum cuspidatum can be attributed to three main compounds: resveratrol, polydatin, and emodin.

-

Resveratrol (3,5,4'-trihydroxy-trans-stilbene): A well-studied stilbene, resveratrol is renowned for its powerful antioxidant and anti-inflammatory effects. It can directly scavenge a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS)[1][2]. Beyond direct radical scavenging, resveratrol also upregulates endogenous antioxidant defenses through the activation of key signaling pathways[1].

-

Polydatin (Piceid): As the glycoside of resveratrol, polydatin is often more abundant in Polygonum cuspidatum than its aglycone counterpart. Its glycosidic structure enhances its solubility and bioavailability[3]. Polydatin exhibits significant antioxidant activity by scavenging free radicals and protecting cells from oxidative damage[3][4].

-

Emodin (1,3,8-trihydroxy-6-methylanthraquinone): An anthraquinone derivative, emodin contributes to the overall antioxidant capacity of Polygonum cuspidatum extracts. It has been shown to possess free radical scavenging abilities and can modulate cellular signaling pathways involved in oxidative stress[5][6].

Quantitative Antioxidant Activity

To facilitate a comparative analysis of the antioxidant potency of these key constituents, the following tables summarize their performance in various in vitro antioxidant assays. The data, presented as IC50 values (the concentration required to inhibit 50% of the radical) or other relevant units, have been compiled from multiple studies.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

| Compound | IC50 Value | Source(s) |

| Resveratrol | 0.131 mM | [3] |

| Polydatin | 19.25 µg/mL | [7] |

| Emodin | ~75 µg/mL (leaf extracts of Cassia tora) | [8] |

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

| Compound | IC50 Value | Source(s) |

| Resveratrol | 2.86 µg/mL | [9] |

| Polydatin | 5.29 µg/mL | [7] |

| Emodin | - |

Table 3: FRAP (Ferric Reducing Antioxidant Power) Assay

| Compound | Antioxidant Capacity | Source(s) |

| Resveratrol | 13.42 to 210.26 µmol/L TE | [10] |

| Polydatin | 0.125 mg ferrous sulfate/1 mg polydatin | [7] |

| Emodin | - |

Table 4: Cellular Antioxidant Activity (CAA)

| Compound | EC50 Value / CAA Value | Source(s) |

| Resveratrol | - | |

| Polydatin | EC50: 1.66 µg/mL; CAA: 331.80 µmol QE/100 g | [4] |

| Emodin | - |

Note: The antioxidant activity of plant-derived compounds can vary depending on the specific assay conditions, solvent used, and purity of the compound. The data presented here are for comparative purposes.

Signaling Pathway Modulation: The Nrf2-Keap1 Axis

A primary mechanism by which the constituents of Polygonum cuspidatum, particularly resveratrol, exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds like resveratrol, Keap1 undergoes a conformational change, leading to the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription.

Experimental Protocols

This section provides detailed methodologies for the key in vitro antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Dissolve the test compounds (resveratrol, polydatin, emodin) and a positive control (e.g., ascorbic acid) in methanol to prepare a series of concentrations.

-

Reaction: In a 96-well microplate, add 100 µL of each sample concentration to the wells. Then, add 100 µL of the DPPH solution to each well. A blank containing only methanol and a control containing methanol and the DPPH solution are also prepared.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.

Procedure:

-

Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a series of concentrations of the test compounds and a positive control (e.g., Trolox) in a suitable solvent.

-

Reaction: Add a small volume of the sample (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 190 µL) in a 96-well microplate.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition as in the DPPH assay and determine the IC50 value.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.

Procedure:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Sample Preparation: Prepare different concentrations of the test compounds and a standard (e.g., FeSO₄·7H₂O or Trolox).

-

Reaction: Add a small volume of the sample (e.g., 30 µL) to a larger volume of the FRAP reagent (e.g., 900 µL) and incubate at 37°C for a defined period (e.g., 4 minutes).

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: Construct a standard curve using the ferrous sulfate or Trolox standard. The antioxidant capacity of the sample is expressed as mmol Fe²⁺ equivalents per gram of sample or Trolox equivalents.

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay is a cell-based method that measures the ability of antioxidants to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe within cells. Peroxyl radicals generated by 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) oxidize DCFH to DCF.

Procedure:

-

Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well black-walled microplate and culture until confluent.

-

Loading with DCFH-DA: Wash the cells with PBS and then incubate them with a solution containing DCFH-DA.

-

Treatment: Treat the cells with the test compounds at various concentrations for a specific duration (e.g., 1 hour).

-

Induction of Oxidative Stress: Add AAPH solution to the wells to generate peroxyl radicals.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm at regular intervals for 1 hour using a microplate reader.

-

Calculation: The antioxidant activity is quantified by calculating the area under the curve (AUC) of the fluorescence versus time plot. The CAA value is expressed as micromoles of quercetin equivalents (QE) per 100 micromoles of the compound.

References

- 1. Recent Advances in Resveratrol Derivatives: Structural Modifications and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emodin ameliorates antioxidant capacity and exerts neuroprotective effect via PKM2-mediated Nrf2 transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of Both Free Radical Scavenging Capacity and Antioxidative Damage Effect of Polydatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. spiedigitallibrary.org [spiedigitallibrary.org]

- 10. Study of the Antioxidant Capacity and Oxidation Products of Resveratrol in Soybean Oil - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Bioactivity of Japanese Knotweed (Reynoutria japonica) Extract: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Japanese knotweed (Reynoutria japonica, also known as Fallopia japonica and Polygonum cuspidatum) is a perennial herbaceous plant native to East Asia that has garnered significant interest in the scientific community for its rich phytochemical profile and diverse pharmacological activities.[1][2][3] Traditionally used in Chinese medicine for treating various ailments, modern research is now substantiating its therapeutic potential through rigorous in vitro studies.[4][5] This technical guide provides an in-depth overview of the in vitro bioactivity of Japanese knotweed extract, focusing on its antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows. The primary bioactive compounds responsible for these effects include stilbenes like resveratrol and its glucoside polydatin, as well as anthraquinones such as emodin.[1][2][6][7]

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the bioactive properties of Japanese knotweed extract from various in vitro studies.

Table 1: Phytochemical Composition of Japanese Knotweed Extracts

| Compound | Plant Part | Extraction Solvent | Concentration (mg/g of dry extract) | Reference |

| Polydatin | Rhizome | Ethanol | 40.3 | [6][8] |

| (-)-Epicatechin | Rhizome | Ethanol | 26.1 | [6][8] |

| (+)-Catechin | Rhizome | Ethanol | 7.06 | [6][8] |

| trans-Resveratrol | Rhizome | Ethanol | 0.87 | [6][8] |

| Polydatin | Flower | Ethanol | 2.5 | [8] |

| (-)-Epicatechin | Flower | Ethanol | 6.45 | [8] |

| (+)-Catechin | Flower | Ethanol | 3.93 | [8] |

Table 2: In Vitro Antioxidant Activity of Japanese Knotweed Extracts

| Assay | Plant Part | Extraction Solvent | Result | Reference |

| DPPH Radical Scavenging | Rhizome | Ethanol | TEAC: 2.25 mmol/g | [8] |

| DPPH Radical Scavenging | Flower | Ethanol | TEAC: 2.12 mmol/g | [8] |

| Cellular Antioxidant Activity (CAA) | Flower of F. x bohemica | Ethanol | Highest antioxidant capacity among tested extracts | [6][9] |

| Superoxide Radical Scavenging | Not Specified | Not Specified | IC50: 3.2 µg/mL | [10] |

| Lipid Peroxidation Inhibition | Not Specified | Not Specified | IC50: 8 µg/mL | [10] |

TEAC: Trolox Equivalent Antioxidant Capacity IC50: Half maximal inhibitory concentration

Table 3: In Vitro Anticancer and Cytotoxic Activity of Japanese Knotweed Extracts

| Cell Line | Activity | Extract Concentration | Inhibition | Reference |

| HeLa, HepG2, PaTu, HEK 293T | Cytotoxicity | 0.5 mg/mL (Rhizome Extract) | 100% | [6][8] |

| Human Oral Cancer CAR cells | Cytotoxicity | Not Specified | IC50: 110.34 ± 8.21 μg/mL (after 48h) | [10] |

| Human Fibroblasts | Cytotoxicity | >2000 µg/mL | Low cytotoxicity | [11] |

Table 4: In Vitro Antimicrobial Activity of Japanese Knotweed Extracts

| Microorganism | Extract Type | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Streptococcus mutans | Acetone | 1000 | 2000 | [11] |

| Yeast strains | Ethanol (Rhizome) | Growth inhibition observed | Not specified | [6][9] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Experimental Protocols

This section details the methodologies for key in vitro assays used to evaluate the bioactivity of Japanese knotweed extract.

Antioxidant Activity Assays

This assay measures the ability of the extract to donate hydrogen atoms or electrons to neutralize the stable DPPH free radical.[1]

-

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (spectrophotometric grade)

-

Japanese knotweed extract

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Spectrophotometer

-

96-well microplate or cuvettes

-

-

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.

-

Preparation of extract solutions: Prepare a stock solution of the Japanese knotweed extract in the same solvent. Create a series of dilutions to test different concentrations.

-

Reaction mixture: In a 96-well plate or test tubes, add a fixed volume of the DPPH solution (e.g., 100 µL) to varying concentrations of the plant extract (e.g., 100 µL).[1]

-

Control: Prepare a control containing the DPPH solution and the solvent without the plant extract.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.[4]

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[1]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100[1]

-

This assay measures the antioxidant activity of the extract within a cellular environment.

-

Materials:

-

Human hepatocellular carcinoma (HepG2) cells

-

Cell culture medium

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA)

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) as a peroxyl radical generator

-

Positive control (e.g., Luteolin)

-

Fluorescence microplate reader

-

-

Procedure:

-

Cell Culture: Culture HepG2 cells in a 96-well plate until confluent.

-

Treatment: Treat the cells with various concentrations of the Japanese knotweed extract and the positive control.

-

Loading with DCFH-DA: After a specified incubation time, wash the cells and load them with DCFH-DA solution. DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by reactive oxygen species (ROS) to the highly fluorescent DCF.

-

Induction of Oxidative Stress: Add AAPH solution to induce the generation of peroxyl radicals.

-

Measurement: Measure the fluorescence intensity over time using a fluorescence microplate reader.

-

Calculation: The CAA value is calculated based on the area under the fluorescence curve, comparing the treated cells to the control cells.

-

Anti-inflammatory Activity Assays

This assay assesses the ability of the extract to inhibit the denaturation of proteins, a hallmark of inflammation.[12]

-

Materials:

-

Egg albumin or Bovine Serum Albumin (BSA)

-

Phosphate Buffered Saline (PBS, pH 6.4)

-

Japanese knotweed extract

-

Positive control (e.g., Diclofenac sodium)

-

Spectrophotometer

-

-

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing egg albumin (or BSA) and PBS.

-

Treatment: Add varying concentrations of the Japanese knotweed extract to the reaction mixture.[13]

-

Control: A control group is prepared with the reaction mixture and the solvent.

-

Incubation: Incubate the samples at 37°C for 20 minutes, followed by heating at 57°C for 30 minutes to induce denaturation.[14]

-

Measurement: After cooling, measure the turbidity of the solutions at 660 nm.[14]

-

Calculation: The percentage inhibition of protein denaturation is calculated as: Inhibition (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Anticancer and Cytotoxicity Assays

This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.[15]

-

Materials:

-

Cancer cell lines (e.g., HeLa, HepG2) and non-cancer cell lines (e.g., HEK 293T)

-

Cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or solubilizing buffer

-

Japanese knotweed extract

-

96-well plate

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of the Japanese knotweed extract for a specified period (e.g., 48 hours).[5]

-

MTT Addition: After treatment, add MTT solution to each well and incubate for 3-4 hours at 37°C.[16] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[15]

-

Solubilization: Remove the medium and add DMSO or a solubilizing buffer to dissolve the formazan crystals.[5]

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

-

Calculation: Cell viability is expressed as a percentage of the untreated control cells.

-

Antimicrobial Activity Assays

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17]

-

Materials:

-

Bacterial or fungal strains

-

Broth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)

-

Japanese knotweed extract

-

96-well microplate or test tubes

-

Incubator

-

-

Procedure:

-

Serial Dilution: Perform a serial dilution of the Japanese knotweed extract in the broth medium in a 96-well plate or test tubes.

-

Inoculation: Inoculate each well or tube with a standardized suspension of the test microorganism.

-

Controls: Include a positive control (broth with inoculum, no extract) and a negative control (broth only).

-

Incubation: Incubate the plates or tubes under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[18][19]

-

Observation: After incubation, visually inspect the wells or tubes for turbidity. The lowest concentration of the extract that shows no visible growth is the MIC.

-

Signaling Pathways and Experimental Workflows

The bioactive compounds in Japanese knotweed extract, particularly resveratrol, exert their effects by modulating key cellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

Resveratrol has been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation. It can suppress the activation of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα. This retains NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[6][20][21]

Caption: Inhibition of the NF-κB signaling pathway by resveratrol.

PI3K/Akt Signaling Pathway in Cell Survival and Proliferation

Plant-derived compounds can modulate the PI3K/Akt pathway, which is crucial for cell survival, growth, and proliferation. Dysregulation of this pathway is often implicated in cancer.

Caption: Modulation of the PI3K/Akt signaling pathway.

General Workflow for In Vitro Bioactivity Screening

The following diagram illustrates a typical workflow for screening the in vitro bioactivity of Japanese knotweed extract.

Caption: General experimental workflow for bioactivity screening.

Conclusion and Future Directions

In vitro studies have consistently demonstrated the significant bioactive potential of Japanese knotweed extract, attributable to its high concentration of polyphenolic compounds like resveratrol and polydatin. The extract exhibits robust antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. The detailed protocols and quantitative data presented in this guide offer a solid foundation for further research and development.

Future investigations should focus on the synergistic effects of the various compounds within the extract, as the bioactivity of the whole extract often surpasses that of its individual components. Further elucidation of the molecular mechanisms and signaling pathways affected by the extract will be crucial for identifying specific therapeutic targets. While in vitro studies provide valuable insights, subsequent in vivo studies are necessary to validate these findings and assess the bioavailability, efficacy, and safety of Japanese knotweed extract for potential clinical applications.

References

- 1. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 2. mdpi.com [mdpi.com]

- 3. mmsl.cz [mmsl.cz]

- 4. acmeresearchlabs.in [acmeresearchlabs.in]

- 5. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. In Vitro Comparison of the Bioactivities of Japanese and Bohemian Knotweed Ethanol Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Resveratrol modulates the Nrf2/NF-κB pathway and inhibits TSLP-mediated atopic march - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New Approaches on Japanese Knotweed (Fallopia japonica) Bioactive Compounds and Their Potential of Pharmacological and Beekeeping Activities: Challenges and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] Chemical Composition of East Asian Invasive Knotweeds, their Cytotoxicity and Antimicrobial Efficacy Against Cariogenic Pathogens: An In-Vitro Study | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bbrc.in [bbrc.in]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Unlocking the Power of Nature: The Importance of MIC Protocol in Plant Extract Research [greenskybio.com]

- 18. news-medical.net [news-medical.net]

- 19. m.youtube.com [m.youtube.com]

- 20. ingentaconnect.com [ingentaconnect.com]

- 21. Anti-inflammatory effect of resveratrol through the suppression of NF-κB and JAK/STAT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethnobotanical Uses of Polygonum cuspidatum in Traditional Medicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polygonum cuspidatum Sieb. et Zucc., also known as Japanese Knotweed or Hu Zhang (虎杖) in Traditional Chinese Medicine (TCM), is a perennial herbaceous plant that has been used for centuries in various traditional healing systems across Asia.[1][2][3] Its rhizome, in particular, is a rich source of bioactive compounds that have garnered significant interest in modern pharmacological research for their therapeutic potential. This technical guide provides an in-depth overview of the ethnobotanical uses of P. cuspidatum, its key phytochemical constituents, and the molecular mechanisms underlying its traditional applications, with a focus on data relevant to drug discovery and development.

Ethnobotanical and Traditional Uses

In Traditional Chinese Medicine, P. cuspidatum is primarily used to invigorate blood circulation, dispel stasis, clear heat, and resolve dampness.[2] These concepts translate to a wide range of clinical applications. Its traditional uses, documented in various pharmacopeias and classical texts, include the treatment of:

-

Inflammatory Conditions: Arthritis, traumatic injuries, and inflammatory skin conditions.[4][5]

-

Cardiovascular and Circulatory Disorders: Amenorrhea, hyperlipidemia, and improving blood circulation.[2][8]

The plant is also used in traditional medicine in Japan and Korea for similar purposes.[3][7]

Phytochemical Composition: A Quantitative Overview

The therapeutic effects of Polygonum cuspidatum are attributed to its diverse array of bioactive compounds. The major classes of constituents include stilbenes, anthraquinones, and flavonoids. The concentrations of these compounds can vary depending on the geographical origin, harvest time, and extraction method.

| Compound Class | Bioactive Compound | Concentration Range (mg/g of dry rhizome) | References |

| Stilbenes | trans-Resveratrol | 1.81 - 40.0 | [3][10] |

| Polydatin (Piceid) | 13.02 | [10] | |

| Anthraquinones | Emodin | 4.96 | [10] |

| Physcion | Variable | [9] | |

| Flavonoids | Quercetin | Variable | |

| (+)-Catechin | Variable | [7] |

Key Experimental Protocols

This section details the methodologies for key in vitro experiments used to validate the traditional anti-inflammatory uses of Polygonum cuspidatum.

Quantification of Active Compounds by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of resveratrol and emodin in a P. cuspidatum extract.

Methodology:

-

Standard Preparation: Prepare stock solutions of trans-resveratrol and emodin standards of known concentrations in methanol.

-

Sample Preparation:

-

Pulverize dried P. cuspidatum rhizome to a fine powder.

-

Extract a known weight of the powder with a specified volume of methanol using sonication or maceration.

-

Filter the extract and dilute it to a known volume with methanol.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 306 nm.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

-

Analysis: Inject the standard solutions and the sample extract into the HPLC system. Identify and quantify the peaks of resveratrol and emodin by comparing their retention times and peak areas with those of the standards.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

Objective: To assess the anti-inflammatory potential of a P. cuspidatum extract by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Treatment:

-

Pre-treat the cells with various concentrations of the P. cuspidatum extract for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a positive control (e.g., dexamethasone) and a negative control (LPS only).

-

-

Nitrite Quantification (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

-

-

Data Analysis: Calculate the percentage of NO inhibition by the extract compared to the LPS-only control. Determine the IC₅₀ value, which is the concentration of the extract that inhibits 50% of the NO production.

Molecular Mechanisms and Signaling Pathways

The bioactive compounds in Polygonum cuspidatum exert their effects by modulating key cellular signaling pathways. This section provides a visual representation of these mechanisms using Graphviz.

Resveratrol-Mediated Anti-inflammatory Pathway via SIRT1

Resveratrol, a key stilbene in P. cuspidatum, is a potent activator of Sirtuin 1 (SIRT1), a NAD⁺-dependent deacetylase.[4][11][12] SIRT1 plays a crucial role in regulating inflammation by deacetylating the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity.[4][8][9]

Caption: Resveratrol activates SIRT1, leading to the deacetylation and inhibition of NF-κB p65, thereby suppressing inflammatory gene transcription.

Emodin-Mediated Inhibition of the Wnt/β-catenin Signaling Pathway

Emodin, a major anthraquinone in P. cuspidatum, has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in certain cancers.[6][11][12] Emodin's inhibitory action can lead to the suppression of cancer cell proliferation, invasion, and migration.

Caption: Emodin inhibits the Wnt/β-catenin pathway, preventing β-catenin's nuclear translocation and subsequent activation of target genes involved in cell proliferation.

Conclusion and Future Directions

Polygonum cuspidatum holds significant promise as a source of novel therapeutic agents, a fact substantiated by its long-standing use in traditional medicine and validated by modern scientific research. The quantitative data on its active constituents and the elucidation of their molecular mechanisms provide a solid foundation for further drug development. Future research should focus on the synergistic effects of the various compounds within the plant extract, as well as on conducting well-designed clinical trials to establish the safety and efficacy of P. cuspidatum-derived therapeutics in human populations. The detailed experimental protocols and pathway diagrams presented in this guide offer valuable tools for researchers aiming to unlock the full therapeutic potential of this remarkable medicinal plant.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Activation of Sirt1 by Resveratrol Inhibits TNF-α Induced Inflammation in Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Emodin suppresses Wnt signaling in human colorectal cancer cells SW480 and SW620 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular Mechanisms of Action of Emodin: As an Anti-Cardiovascular Disease Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activating SIRT1 deacetylates NF-κB p65 to alleviate liver inflammation and fibrosis via inhibiting NLRP3 pathway in macrophages [medsci.org]

- 9. Modulation of NF-κB-dependent transcription and cell survival by the SIRT1 deacetylase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Emodin Inhibits Colon Cancer Cell Invasion and Migration by Suppressing Epithelial–Mesenchymal Transition via the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Emodin Inhibits Colon Cancer Cell Invasion and Migration by Suppressing Epithelial-Mesenchymal Transition via the Wnt/β-Catenin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Phytochemical Landscape of Polygonum cuspidatum Rhizome: A Technical Guide

Introduction

Polygonum cuspidatum Sieb. et Zucc., commonly known as Japanese knotweed or Hu Zhang in Traditional Chinese Medicine, is a perennial herb belonging to the Polygonaceae family.[1] Its rhizome is a well-documented source of a diverse array of bioactive compounds and is listed in the Chinese Pharmacopoeia for its therapeutic properties, including anti-inflammatory, antioxidant, and cardioprotective effects.[2][3] This technical guide provides an in-depth analysis of the chemical composition of the P. cuspidatum rhizome, detailing the major classes of compounds, their quantitative distribution, standard experimental protocols for their analysis, and the molecular pathways they modulate. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Major Chemical Constituents

The rhizome of P. cuspidatum is a rich repository of polyphenolic compounds, primarily categorized into stilbenes, anthraquinones, and flavonoids. These classes of molecules are responsible for the rhizome's wide range of pharmacological activities.[1][2]

Stilbenes: This class of aromatic hydrocarbons is a hallmark of P. cuspidatum rhizome, which is one of the most abundant natural sources of resveratrol and its glycoside, polydatin (also known as piceid).[4][5] These compounds are renowned for their antioxidant, anti-inflammatory, and cardioprotective properties.[1] Other stilbenes, including piceatannol and its glucoside, astringin, have also been identified.[6]

Anthraquinones: Emodin and physcion are the principal anthraquinones found in the rhizome.[1] These compounds and their glycosides, such as emodin-8-O-β-D-glucoside, contribute to the plant's traditional uses, including laxative and anti-inflammatory effects.[7][8]

Flavonoids: A variety of flavonoids, including quercetin and (+)-catechin, are also present in the rhizome.[1] These compounds are well-known for their antioxidant capabilities.

Quantitative Analysis of Major Bioactive Compounds

The concentration of key bioactive compounds in P. cuspidatum rhizome can vary depending on factors such as geographic origin, harvest time, and processing methods. The following table summarizes quantitative data from various analytical studies.

| Compound Class | Compound Name | Concentration Range | Method | Reference |

| Stilbenes | Polydatin (Piceid) | 13.02 mg/g | HPTLC | [5][9] |

| 4.08% (in ethanol extract) | HPLC | [10] | ||

| 1.24% (in water extract) | HPLC | [10] | ||

| Resveratrol | 1.81 mg/g | HPTLC | [5][9] | |

| 1.86% (in ethanol extract) | HPLC | [10] | ||

| 1.025 mg/g (in perennial root) | HPLC | [6] | ||

| 0.45% (in water extract) | HPLC | [10] | ||

| Anthraquinones | Emodin | 4.96 mg/g | HPTLC | [5][9] |

| Emodin-8-O-β-D-glucoside | Variable; Quality Marker | HPLC-MS | [7][11] | |

| Physcion | Variable | HPLC | [12] |

Experimental Protocols

The extraction, separation, and identification of chemical constituents from P. cuspidatum rhizome are critical for research and quality control. Below are detailed methodologies for key experimental procedures.

Extraction of Bioactive Compounds

A common method for extracting a broad range of polyphenols from the rhizome is solvent extraction with aqueous ethanol.

-

Sample Preparation: Dried rhizomes of P. cuspidatum are pulverized into a fine powder to increase the surface area for extraction.

-

Extraction Procedure (Reflux):

-

Place 10 g of powdered rhizome into a 250 mL round-bottom flask.

-

Add 100 mL of 90% ethanol.[10]

-

Heat the mixture under reflux for 1 hour.[10]

-

After cooling, filter the solution through a paper filter (e.g., 110 µm).[10]

-

The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude ethanol extract.[10]

-

Analytical High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the separation and quantification of major compounds like resveratrol, polydatin, and emodin.

-

Instrumentation: A standard HPLC system equipped with a photodiode array (PAD) detector.

-

Column: Altima C18 column (or equivalent), typically 250 mm x 4.6 mm, 5 µm particle size.[7]

-

Mobile Phase: A gradient elution using two solvents:

-

Gradient Program:

-

Start with a specific ratio of A:B.

-

Linearly increase the concentration of Solvent B over 30-40 minutes to elute compounds with increasing hydrophobicity.

-

An example gradient: 0-12 min with 80% water/20% acetonitrile; 12-13 min linear gradient to 70% water/30% acetonitrile; hold until 30 min.[10]

-

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor at multiple wavelengths. A wavelength of 306 nm is suitable for detecting stilbenes.[10]

-

Quantification: Calculate compound concentrations by comparing peak areas to those of a certified reference standard calibration curve. The method should be validated for linearity, precision, and accuracy, with recovery rates typically between 96.0-100.1%.[7][11]

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

For more detailed qualitative analysis and structural elucidation, UPLC coupled with high-resolution mass spectrometry (e.g., Q-Exactive Orbitrap HRMS) is employed.

-

Instrumentation: UPLC system connected to a mass spectrometer with an electrospray ionization (ESI) source.[13]

-

Column: A sub-2 µm particle size C18 column (e.g., Thermo Accucore C18, 100 mm x 3 mm).[13]

-

Mobile Phase:

-

Gradient Program: A fast gradient, for example: 0-2 min, 0-20% B; 2-15 min, 20-40% B; 15-30 min, 40-60% B.[13]

-

Flow Rate: 0.3 mL/min.[13]

-

MS Detection: Operate in both positive and negative ion modes to capture a wide range of compounds. A full scan range of m/z 100-1500 is typical.[13] High-accuracy mass data allows for the determination of elemental compositions, and fragmentation patterns (MS/MS) are used to identify known compounds or elucidate the structure of novel ones.[12]

Visualization of Workflows and Signaling Pathways

Diagrams created using Graphviz provide clear visual representations of complex processes.

Caption: General workflow for phytochemical analysis of P. cuspidatum rhizome.

Many bioactive compounds from P. cuspidatum, particularly resveratrol, exert their effects by modulating key cellular signaling pathways. One of the most studied is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is central to the inflammatory response.

Caption: Inhibition of the NF-κB signaling pathway by resveratrol.

Resveratrol has been shown to inhibit the IκB kinase (IKK) complex.[4] This action prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein bound to NF-κB in the cytoplasm.[2][8] As a result, the NF-κB p65 subunit cannot translocate to the nucleus, thereby preventing the transcription of pro-inflammatory genes and exerting a potent anti-inflammatory effect.[2][14] Similarly, emodin has been identified as an inhibitor of protein tyrosine kinases, which are critical enzymes in cellular signaling pathways that, when dysregulated, can lead to uncontrolled cell growth.[15][16]

References

- 1. UHPLC Analysis of Reynoutria japonica Houtt. Rhizome Preparations Regarding Stilbene and Anthranoid Composition and Their Antimycobacterial Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of Rhizoma Polygoni Cuspidati by HPLC and HPLC-ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory effect of resveratrol through the suppression of NF-κB and JAK/STAT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. A Double-Edged Sword: The Anti-Cancer Effects of Emodin by Inhibiting the Redox-Protective Protein MTH1 and Augmenting ROS in NSCLC | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 13. Polygonum cuspidatum Extract Exerts Antihyperlipidemic Effects by Regulation of PI3K/AKT/FOXO3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury [frontiersin.org]

- 15. m.youtube.com [m.youtube.com]

- 16. m.youtube.com [m.youtube.com]

The Pharmacological Potential of Stilbenes from Polygonum cuspidatum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polygonum cuspidatum, commonly known as Japanese knotweed, is a perennial plant that has been a staple in traditional Chinese medicine for centuries. Its rhizome is a rich source of various bioactive compounds, among which stilbenes, particularly resveratrol and its glucoside polydatin, have garnered significant scientific attention. These compounds have been demonstrated to possess a wide array of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the core pharmacological activities of stilbenes derived from Polygonum cuspidatum, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular signaling pathways.

Core Pharmacological Activities of Polygonum cuspidatum Stilbenes

The primary stilbenes found in Polygonum cuspidatum, resveratrol and polydatin, exhibit a broad spectrum of biological effects. These include anticancer, anti-inflammatory, antioxidant, cardioprotective, and neuroprotective activities. The following sections will delve into the quantitative aspects and experimental methodologies associated with these key pharmacological properties.

Anticancer Activity

Stilbenes from Polygonum cuspidatum have shown significant potential in oncology research by inhibiting the growth of various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.

Table 1: In Vitro Anticancer Activity of Resveratrol

| Cell Line | Cancer Type | IC50 Value (µg/mL) | Reference |

| CAL-27 | Oral Squamous Cell Carcinoma | 70 | [1] |

| KB | Oral Squamous Cell Carcinoma | 145 | [1] |

| SCC-25 | Oral Squamous Cell Carcinoma | 125 | [1] |

| Caco-2 | Colorectal Carcinoma | 0.194 | [2] |

| Human Breast Cancer Cells | Breast Cancer | 31.18 ± 1.95 | [3] |

| Ovarian Cancer Cells | Ovarian Cancer | 28.12 ± 1.07 | [3] |

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[4][5]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the stilbene compound (e.g., resveratrol or polydatin) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

-

MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for 3-4 hours at 37°C.[5]

-

Formazan Solubilization: Remove the medium and add 150-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[4][5]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control group and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[6][7]

-

Cell Treatment: Treat cells with the stilbene compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V (e.g., Annexin V-FITC) and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Stilbenes from Polygonum cuspidatum have demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling pathways.

Table 2: Anti-inflammatory Effects of Polygonum cuspidatum Stilbenes

| Stilbene | Model System | Effect | Quantitative Data | Reference |

| Polydatin | LPS-induced human endometrial stromal cells | Reduction of inflammatory response | Effective at 5, 10, and 20 mg/kg | [8] |

| Polydatin | High glucose-induced H9c2 cardiomyocytes | Inhibition of inflammatory cytokine production | Dose-dependent effect (0-40 µmol/L) | [9][10] |

| P. cuspidatum Extract | TPA-induced mouse ear edema | Reduction of edema and neutrophil infiltration | Dose-dependent inhibition (0.075-2.5 mg/ear) | [11] |

| P. cuspidatum Hot Water Extract | LPS-stimulated RAW 264.7 cells | Reduction of nitric oxide (NO) generation | 51.53 ± 1.94% reduction at 400 µg/mL | [12] |

RAW 264.7 cells, a murine macrophage cell line, are commonly used to study inflammation in vitro.

-

Cell Culture and Treatment: Culture RAW 264.7 cells and pre-treat with various concentrations of the stilbene compound for 1-2 hours.

-

LPS Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture medium and incubate for 24 hours.

-

Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.

-

Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[13]

-

Western Blot Analysis: Analyze the expression and activation of key inflammatory signaling proteins, such as NF-κB, by Western blotting.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of diseases. Stilbenes from Polygonum cuspidatum are potent antioxidants that can neutralize free radicals and enhance endogenous antioxidant defenses.

Table 3: Antioxidant Activity of Polygonum cuspidatum Stilbenes and Extracts

| Stilbene/Extract | Assay | Result | Reference |

| P. cuspidatum Extract | DPPH radical scavenging | IC50: 110 µg/mL | [14] |

| P. cuspidatum Extract | Superoxide radical scavenging | IC50: 3.2 µg/mL | [14] |

| P. cuspidatum Extract | Lipid peroxidation inhibition | IC50: 8 µg/mL | [14] |

| P. cuspidatum Ethyl Acetate Fraction | DPPH radical scavenging | IC50: 0.01 ± 0.00 mg/mL | [8] |

| P. cuspidatum Optimized Extract | DPPH radical scavenging | 135.1 µg TE/mL | [2][15] |

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the free radical scavenging activity of compounds.[16]

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol. The concentration should be adjusted to obtain an absorbance of approximately 1.0 at 517 nm.

-

Reaction Mixture: In a 96-well plate or cuvettes, mix various concentrations of the stilbene compound with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30-60 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Cardioprotective Effects

Cardiovascular diseases remain a leading cause of mortality worldwide. Polydatin, in particular, has shown significant promise in protecting the heart from various injuries, including those induced by diabetes and ischemia-reperfusion.

Table 4: Cardioprotective Effects of Polydatin

| Model | Treatment | Key Findings | Reference |

| Diabetic rats | 100 mg/kg/day for 8 weeks | Improved myocardial dysfunction, reduced cardiac hypertrophy and interstitial fibrosis | [9][10][16] |

| Ischemia/reperfusion injury in rats | Intravenous administration | Limited infarct size, reduced leakage of cardiac enzymes | [17] |

This in vivo model is used to simulate the damage that occurs when blood supply is restored to a tissue after a period of ischemia.

-

Animal Preparation: Anesthetize male Sprague-Dawley or Wistar rats and ventilate them mechanically.

-

Surgical Procedure: Perform a thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery to induce ischemia for a specific period (e.g., 30 minutes).

-

Reperfusion: Remove the ligature to allow for reperfusion for a set duration (e.g., 2 hours).

-

Compound Administration: Administer the stilbene compound (e.g., polydatin) intravenously or intraperitoneally before ischemia, during ischemia, or at the onset of reperfusion.

-

Assessment of Cardiac Injury: At the end of the reperfusion period, measure the infarct size using triphenyltetrazolium chloride (TTC) staining. Collect blood samples to measure cardiac injury markers such as creatine kinase-MB (CK-MB) and lactate dehydrogenase (LDH).

Neuroprotective Effects

Neurodegenerative diseases and acute brain injuries pose significant health challenges. Stilbenes, particularly resveratrol and polydatin, have demonstrated neuroprotective properties in various experimental models.

Table 5: Neuroprotective Effects of Stilbenes

| Stilbene | Model | Treatment | Key Findings | Reference | | :--- | :--- | :--- | :--- | | Resveratrol | Traumatic brain injury in rats | 100 mg/kg single dose | Reduced oxidative stress and lesion volume |[18] | | Resveratrol | Alzheimer's disease model in rats | 10 and 20 mg/kg for 21 days | Increased brain glutathione and decreased malondialdehyde levels |[6] | | Polydatin | Permanent middle cerebral artery occlusion in rats | 50 mg/kg | Reduced infarct volume, brain water content, and behavioral deficits |[14] |

The Morris water maze is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.[19][20][21][22]

-

Apparatus: A large circular pool filled with opaque water containing a hidden escape platform. Visual cues are placed around the pool.

-

Acquisition Phase (Training): Place the animal in the pool from different starting positions and allow it to find the hidden platform. Guide the animal to the platform if it fails to find it within a set time (e.g., 60 seconds). Conduct multiple trials per day for several consecutive days.

-

Probe Trial (Memory Test): On the day after the last training session, remove the platform and allow the animal to swim freely for a specific duration.

-

Data Analysis: Record and analyze parameters such as escape latency (time to find the platform), path length, and time spent in the target quadrant where the platform was previously located.

Signaling Pathways and Molecular Mechanisms

The pharmacological activities of stilbenes from Polygonum cuspidatum are mediated through the modulation of various intracellular signaling pathways. Understanding these mechanisms is crucial for the targeted development of stilbene-based drugs.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Polydatin has been shown to exert its anti-inflammatory effects by inhibiting the activation of NF-κB.

Caption: Polydatin inhibits the NF-κB signaling pathway.

PI3K/AKT/FOXO3 Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is critical for cell survival and proliferation. Resveratrol has been shown to induce apoptosis in cancer cells by inhibiting this pathway, leading to the activation of Forkhead box O (FOXO) transcription factors.[9][10][23]

Caption: Resveratrol modulates the PI3K/AKT/FOXO3a pathway.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is involved in cellular responses to cytokines and growth factors. Resveratrol can modulate this pathway, contributing to its anti-inflammatory and anticancer effects.

Caption: Resveratrol can inhibit the JAK/STAT signaling pathway.

Conclusion

The stilbenes from Polygonum cuspidatum, primarily resveratrol and polydatin, exhibit a remarkable range of pharmacological activities with significant therapeutic potential. Their ability to modulate key signaling pathways involved in cancer, inflammation, oxidative stress, and cardiovascular and neurodegenerative diseases underscores their importance in drug discovery and development. This technical guide provides a foundational overview of their quantitative effects and the experimental methodologies used to elucidate their mechanisms of action. Further research, including well-designed clinical trials, is warranted to fully translate the promising preclinical findings of these natural compounds into effective therapies for a variety of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. ricerca.unich.it [ricerca.unich.it]

- 4. scielo.br [scielo.br]

- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. Modulation of the PI3K/Akt signaling pathway by resveratrol in cancer: molecular mechanisms and therapeutic opportunity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Evaluation of the Biological Properties of an Optimized Extract of Polygonum cuspidatum Using Ultrasonic-Assisted Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Annexin V Apoptosis Assay Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 19. youtube.com [youtube.com]

- 20. youtube.com [youtube.com]

- 21. youtube.com [youtube.com]

- 22. youtube.com [youtube.com]

- 23. Resveratrol Induces Growth Arrest and Apoptosis through Activation of FOXO Transcription Factors in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Nature's Arsenal: A Technical Guide to the Anticancer Potential of Polygonum cuspidatum Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polygonum cuspidatum, commonly known as Japanese knotweed, has a long history in traditional medicine. Modern scientific investigation has identified several bioactive compounds within this plant, revealing significant potential in the field of oncology. This technical guide provides an in-depth exploration of the core anticancer compounds derived from Polygonum cuspidatum—resveratrol, emodin, and physcion. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, quantitative efficacy, and the experimental protocols required for their evaluation.

The primary active constituents of Polygonum cuspidatum with demonstrated anticancer properties include the stilbenoid resveratrol and the anthraquinones emodin and physcion.[1] These compounds have been shown to modulate a wide array of cellular processes implicated in cancer initiation and progression, including cell proliferation, apoptosis, and metastasis.[2][3] This guide will delve into the specific molecular pathways targeted by these compounds and provide detailed methodologies for their study, aiming to facilitate further research and development in this promising area of natural product-based cancer therapy.

Key Anticancer Compounds and their Efficacy

The anticancer activity of compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the in vitro cytotoxicity of resveratrol, emodin, and physcion against a variety of human cancer cell lines. Additionally, in vivo data on tumor growth inhibition is presented to provide a more comprehensive picture of their potential therapeutic efficacy.

Quantitative Data: In Vitro Cytotoxicity

Table 1: IC50 Values of Resveratrol in Human Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Citation |

| Breast Cancer | MCF-7 | 10 - 50 | [4] |

| Breast Cancer | HTB-26 | 10 - 50 | [4] |

| Pancreatic Cancer | PC-3 | 10 - 50 | [4] |

| Hepatocellular Carcinoma | HepG2 | 10 - 50 | [4] |

| Glioma | U251 | ~25 | [5][6] |

Table 2: IC50 Values of Emodin in Human Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Citation |

| Lung Cancer | A549 | Varies | [7] |

| Hepatocellular Carcinoma | HepG2 | Varies | [7] |

| Ovarian Cancer | OVCAR-3 | Varies | [7] |

| Cervical Cancer | HeLa | Varies | [7] |

| Leukemia | K562 | Varies | [7] |

Table 3: IC50 Values of Physcion in Human Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Citation |

| Breast Cancer | MCF-7 | 203.1 (24h) | [4] |

| Nasopharyngeal Carcinoma | CNE2 | 5 - 20 | [8] |

Table 4: IC50 Values of Polygonum cuspidatum Extracts

| Cancer Type | Extract Type | IC50 (µg/mL) | Citation |

| Breast Cancer | Crude Extract | 31.18 ± 1.95 | |

| Ovarian Cancer | Crude Extract | 28.12 ± 1.07 |

Quantitative Data: In Vivo Tumor Growth Inhibition

Table 5: In Vivo Efficacy of Polygonum cuspidatum Compounds

| Compound | Cancer Model | Dosage and Administration | Tumor Growth Inhibition | Citation |

| Resveratrol | Human Neuroblastoma Xenograft | Peritumor injection | Up to 80% | |

| Emodin | Papillary Thyroid Carcinoma Xenograft | Intraperitoneal injection | Significant suppression | |

| Physcion | Nasopharyngeal Carcinoma Xenograft | 10, 20 mg/kg/day, ip | Dose-dependent suppression | [8] |

| Physcion | Sorafenib-resistant HCC Xenograft | Intraperitoneal injection | Significant suppression | [9] |

Signaling Pathways Modulated by Polygonum cuspidatum Compounds

The anticancer effects of resveratrol, emodin, and physcion are attributed to their ability to interfere with key signaling pathways that regulate cancer cell proliferation, survival, and metastasis.

Resveratrol: Targeting the PI3K/Akt/mTOR Pathway

Resveratrol has been shown to exert its anticancer effects by downregulating the PI3K/Akt/mTOR signaling pathway.[2][5][6] This pathway is a critical regulator of cell growth, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[2] Resveratrol inhibits the phosphorylation and activation of Akt, a key downstream effector of PI3K, leading to decreased cell proliferation and the induction of apoptosis.[5][6] Furthermore, resveratrol's inhibition of mTOR, a downstream target of Akt, contributes to its antiproliferative and pro-apoptotic effects.[2][5][6]

Emodin: Modulation of JAK/STAT and MAPK Pathways

Emodin has been reported to interfere with the JAK/STAT and MAPK signaling pathways, both of which are crucial for cancer cell proliferation, survival, and inflammation.[9] The JAK/STAT pathway is a primary signaling cascade for a variety of cytokines and growth factors that drive tumor growth.[9] Emodin can inhibit the phosphorylation of JAK and STAT proteins, thereby blocking the downstream signaling that promotes cancer progression.[9] Additionally, emodin's modulation of the MAPK pathway, which is involved in cellular stress responses and proliferation, contributes to its anticancer activity.

Physcion: Induction of ROS-Mediated Apoptosis

Physcion has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[8] Elevated ROS levels can lead to oxidative stress, which in turn activates downstream signaling pathways that promote cell death. One such pathway involves the activation of AMP-activated protein kinase (AMPK) and glycogen synthase kinase-3 beta (GSK3β), which can modulate the expression of proteins involved in apoptosis and cell survival.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the anticancer potential of Polygonum cuspidatum compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

Test compounds (Resveratrol, Emodin, Physcion) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample. This protocol is for the detection of apoptosis-related proteins such as Bcl-2, Bax, and cleaved caspase-3.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is used as a loading control.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry can be used to analyze the cell cycle distribution and to quantify apoptotic cells.

Cell Cycle Analysis with Propidium Iodide (PI) Staining:

-